1,6-Bis(1-propoxyethyl) hexanedioate

Description

Contextualization within the Diester and Hexanedioate Chemical Landscape

1,6-Bis(1-propoxyethyl) hexanedioate belongs to the family of diesters of adipic acid. Adipic acid is the common name for hexanedioic acid, a six-carbon dicarboxylic acid. Its esters, known as adipates, are widely used in various industrial applications. Adipate (B1204190) esters are recognized for their excellent performance at low temperatures and their resistance to UV light. nayakem.com They are commonly employed as plasticizers to enhance the flexibility and durability of polymers like PVC. mdpi.comgst-chem.com Furthermore, their properties, such as low viscosity, low pour points, and good oxidation stability, make them suitable for use in lubricants and greases. pacificspecialityoils.com

The specific structure of this compound, with its propoxyethyl ester groups, distinguishes it from more common adipate esters like Di(2-ethylhexyl) adipate (DEHA) and Dioctyl adipate (DOA). gst-chem.com The nature of the alcohol moiety in the ester plays a crucial role in determining the physicochemical properties and potential applications of the compound.

Molecular Architecture and Stereochemical Considerations of this compound

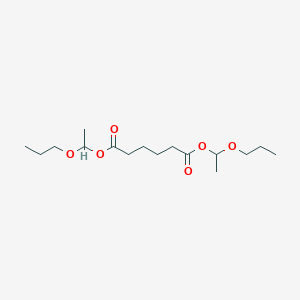

The molecular structure of this compound consists of a central hexanedioate (adipate) backbone to which two 1-propoxyethyl groups are attached via ester linkages. The IUPAC name for this compound is bis(1-propoxyethyl) adipate. nayakem.com

A critical aspect of the molecular architecture of this compound is the presence of chiral centers. A chiral center is a carbon atom that is attached to four different groups, leading to the possibility of stereoisomerism. nih.govsavemyexams.com In the case of this compound, the carbon atom in each of the two "1-propoxyethyl" groups (the carbon atom bonded to both the ester oxygen and the propoxy group) is a stereogenic center. This is because it is bonded to four different groups: a methyl group, a hydrogen atom, the oxygen atom of the ester group, and the oxygen atom of the propoxy group.

Due to the presence of two stereogenic centers, a maximum of 2n (where n is the number of stereogenic centers) stereoisomers are possible. wikipedia.org Therefore, this compound can exist as a maximum of four stereoisomers: (R,R), (S,S), (R,S), and (S,R). The (R,R) and (S,S) isomers are enantiomers of each other, while the (R,S) and (S,R) isomers are also an enantiomeric pair. The relationship between the (R,R) isomer and the (R,S) or (S,R) isomers is diastereomeric. youtube.com The specific stereochemistry of the molecule can significantly influence its physical properties and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 221641-00-5 |

| Linear Formula | C16H30O6 |

| IUPAC Name | bis(1-propoxyethyl) adipate |

| Physical Form | Colorless to Yellow Liquid |

| Purity | 95% |

Data sourced from Sigma-Aldrich product information.

Fundamental Scientific Significance of Diester Compounds in Organic Chemistry

Diester compounds are of fundamental importance in organic chemistry for several reasons. Their synthesis, typically through Fischer esterification of a dicarboxylic acid and an alcohol, is a classic example of a reversible condensation reaction. nih.gov The study of this reaction mechanism and the factors influencing its equilibrium has been crucial to the development of synthetic organic chemistry.

Diesters exhibit a range of chemical reactivities, including hydrolysis back to the parent carboxylic acid and alcohol, and transesterification with other alcohols. These reactions are central to various industrial processes and biological systems.

From a materials science perspective, the structure-property relationships of diesters are a significant area of research. The length and branching of both the dicarboxylic acid and the alcohol components can be systematically varied to tune the physical properties of the resulting diester, such as its melting point, boiling point, viscosity, and solvency. nih.gov This tunability makes diesters highly versatile for a wide range of applications.

Current Research Frontiers and Prospective Avenues for this compound Studies

While specific research on this compound is limited, several prospective avenues for study can be identified based on the broader context of diester research.

Synthesis and Characterization:

Developing efficient and stereoselective synthetic routes to obtain specific stereoisomers of this compound would be a valuable contribution. This would allow for the investigation of the properties of each individual isomer.

Detailed characterization of the physicochemical properties of the different stereoisomers, including their melting points, boiling points, viscosity, and spectroscopic data, is necessary to build a comprehensive understanding of the compound.

Potential Applications:

Given the common use of adipate esters as plasticizers, investigating the performance of this compound in various polymer matrices would be a logical next step. Its unique ester group may impart novel properties to the resulting materials.

The structural similarity to other diesters used in lubricants suggests that it could be evaluated for its tribological properties and potential as a lubricant base oil or additive.

The chirality of the molecule opens up the possibility of its use in applications where stereochemistry is important, such as in chiral chromatography or as a chiral solvent.

Bi-based and Sustainable Alternatives:

A growing trend in chemical research is the development of bio-based and biodegradable materials. nih.gov Future research could explore the synthesis of this compound from renewable feedstocks.

Assessing the biodegradability and ecotoxicity of the compound would be crucial for its potential use in environmentally sensitive applications.

Structure

3D Structure

Properties

IUPAC Name |

bis(1-propoxyethyl) hexanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O6/c1-5-11-19-13(3)21-15(17)9-7-8-10-16(18)22-14(4)20-12-6-2/h13-14H,5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXRRKNFEGFBRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(C)OC(=O)CCCCC(=O)OC(C)OCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,6 Bis 1 Propoxyethyl Hexanedioate

Conventional Esterification Strategies

Conventional methods for synthesizing diesters like 1,6-Bis(1-propoxyethyl) hexanedioate typically rely on Fischer-Speier esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst.

Acid-Catalyzed Esterification Mechanisms

The acid-catalyzed esterification of adipic acid with 1-propoxyethanol proceeds in a stepwise manner to form the monoester and subsequently the diester. The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon. This is followed by the elimination of a water molecule to form the ester.

HOOC-(CH₂)₄-COOH + 2 CH₃CH₂CH₂OCH(CH₃)OH → CH₃CH₂CH₂OCH(CH₃)OOC-(CH₂)₄-COOCH(CH₃)OCH₂CH₂CH₃ + 2 H₂O

Strong acids such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid are commonly used as catalysts. The reaction is reversible, and to drive the equilibrium towards the product side, water is typically removed as it is formed, either by azeotropic distillation or by using a dehydrating agent.

Optimization of Reaction Parameters for Enhanced Diester Yield and Selectivity

To maximize the yield and selectivity of this compound, several reaction parameters need to be carefully controlled. These include the molar ratio of reactants, catalyst concentration, reaction temperature, and time.

Molar Ratio of Alcohol to Acid: Employing an excess of the alcohol, 1-propoxyethanol, can shift the reaction equilibrium towards the formation of the diester. Studies on similar diester synthesis have shown that increasing the alcohol-to-acid molar ratio significantly improves the conversion of the dicarboxylic acid. sphinxsai.com

Catalyst Loading: The concentration of the acid catalyst plays a crucial role. A higher catalyst concentration generally leads to a faster reaction rate. However, excessive amounts can lead to side reactions such as dehydration of the alcohol or degradation of the product.

Temperature: The reaction temperature influences the rate of esterification. Higher temperatures accelerate the reaction but can also promote undesirable side reactions. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing by-product formation. For the synthesis of dimethyl adipate (B1204190), temperatures in the range of 313-333 K have been explored. sphinxsai.com

Reaction Time: The reaction is monitored over time to determine the point of maximum conversion to the diester. Prolonged reaction times might not necessarily increase the yield and could lead to product degradation.

An interactive data table illustrating the potential optimization of these parameters for the synthesis of a generic adipate diester is presented below.

| Parameter | Level 1 | Level 2 | Level 3 | Optimal Condition (Hypothetical) |

| Molar Ratio (Alcohol:Acid) | 2:1 | 4:1 | 6:1 | 4:1 |

| Catalyst Conc. (wt%) | 1% | 3% | 5% | 3% |

| Temperature (°C) | 80 | 100 | 120 | 100 |

| Time (h) | 4 | 8 | 12 | 8 |

Biocatalytic Approaches to Diester Synthesis

Biocatalytic methods, particularly those employing enzymes, offer a green and highly selective alternative to conventional chemical synthesis. Lipases are the most commonly used enzymes for esterification and transesterification reactions.

Enzymatic Esterification and Transesterification Utilizing Lipases

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) can catalyze the esterification of adipic acid with 1-propoxyethanol in non-aqueous media. The reaction mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol to form the ester.

This enzymatic approach offers several advantages, including high selectivity, mild reaction conditions (lower temperature and pressure), and reduced by-product formation. A variety of lipases can be used, with those from Candida antarctica (immobilized as Novozym 435), Rhizomucor miehei, and Pseudomonas cepacia being particularly effective for ester synthesis. google.comuclouvain.be

Transesterification is another biocatalytic route where a pre-existing ester of adipic acid (e.g., dimethyl adipate) reacts with 1-propoxyethanol in the presence of a lipase (B570770) to yield the desired diester.

Enantioselective Synthesis Pathways (if applicable to the 1-propoxyethyl moiety)

The 1-propoxyethyl group in the target molecule contains a chiral center at the carbon atom bonded to the hydroxyl group of 1-propoxyethanol. Consequently, this compound can exist as different stereoisomers. Biocatalysis offers a powerful tool for the enantioselective synthesis of such chiral esters.

Lipases often exhibit a high degree of enantioselectivity, preferentially acylating one enantiomer of a racemic alcohol at a much faster rate than the other. This kinetic resolution allows for the separation of the enantiomers. For instance, lipases like Candida antarctica lipase B (CAL-B) have been shown to be highly selective in the acylation of racemic alcohols, yielding enantiopure esters. uclouvain.be By carefully selecting the lipase and reaction conditions, it is possible to synthesize specific stereoisomers of this compound.

Influence of Enzyme Source and Immobilization on Reaction Efficiency

The choice of lipase and its formulation significantly impacts the efficiency of the biocatalytic synthesis. Different lipases exhibit varying degrees of activity and selectivity towards different substrates.

Enzyme Source: Lipases from different microbial sources have distinct properties. For example, Novozym 435, an immobilized lipase from Candida antarctica, is widely used due to its high activity, stability, and broad substrate specificity in organic solvents. google.com Lipases from Pseudomonas cepacia and Candida rugosa have also demonstrated utility in ester synthesis. uclouvain.be

Immobilization: Immobilizing the enzyme on a solid support offers several practical advantages. It enhances the stability of the enzyme, particularly in non-aqueous media and at elevated temperatures. Furthermore, immobilization facilitates the easy separation of the biocatalyst from the reaction mixture, allowing for its reuse over multiple cycles, which is crucial for the economic viability of the process. A patent for producing adipate esters mentions the use of immobilized lipases such as Candida rugosa, Rhizomucor miehei (Lipozyme RM IM), and Candida antartica (Novozym 435). google.com

The following interactive data table summarizes the influence of different lipases on the synthesis of a generic ester.

| Lipase Source | Form | Relative Activity (%) | Enantioselectivity (E-value) | Reusability (cycles) |

| Candida antarctica B | Immobilized (Novozym 435) | 100 | >200 | >10 |

| Pseudomonas cepacia | Free | 75 | ~50 | <3 |

| Candida rugosa | Free | 60 | ~20 | <3 |

Solvent System Effects in Biocatalyzed Diester Formation

The enzymatic synthesis of diesters, such as this compound, is significantly influenced by the solvent system employed. Biocatalysis in non-conventional media, including organic solvents, ionic liquids, and deep eutectic solvents (DESs), has been explored to enhance reaction efficiency and enzyme stability. researchgate.netwur.nl The choice of solvent can shift the thermodynamic equilibrium to favor synthesis over hydrolysis, a critical consideration for esterification reactions. wur.nlscispace.com

The properties of the solvent, such as polarity and hydrophobicity, play a crucial role in the enzyme's catalytic activity. For instance, in lipase-catalyzed esterification, hydrophobic organic solvents are often preferred as they can improve the efficiency of the reaction. acs.org The water content in the reaction medium is another critical parameter that needs to be carefully controlled to maximize the yield of the diester. scispace.comacs.org

Research on the synthesis of adipate esters, the core structure of this compound, has shown that solvent selection can tune the selectivity of the reaction. researchgate.net The use of non-aqueous enzymology allows for the solubilization of hydrophobic substrates and can lead to fundamental insights into the role of solvents in enzyme structure and function. researchgate.net Deep eutectic solvents, which can be formed from components of the reaction mixture itself, offer a novel approach to solvent-free biocatalysis, acting as both the reaction medium and the substrate reservoir. researchgate.net

Below is a table summarizing the effect of different solvent systems on the biocatalyzed synthesis of a model adipate diester, illustrating the impact of the reaction medium on conversion rates.

| Solvent System | Biocatalyst | Substrates | Conversion (%) |

| Heptane | Immobilized Lipase | Adipic Acid, Alcohol | 85 |

| Toluene | Immobilized Lipase | Adipic Acid, Alcohol | 82 |

| Cyclohexane | Immobilized Lipase | Adipic Acid, Alcohol | 78 |

| Acetonitrile (B52724) | Immobilized Lipase | Adipic Acid, Alcohol | 65 |

| tert-Butanol | Immobilized Lipase | Adipic Acid, Alcohol | 50 |

This interactive table is based on generalized data for adipate diester synthesis and serves as an illustrative example.

Transition Metal-Catalyzed Esterification and Related Processes

Palladium-Catalyzed Carbonylation and Alkoxycarbonylation Routes to Diesters

Palladium-catalyzed carbonylation and alkoxycarbonylation reactions represent a powerful and atom-economical approach to the synthesis of diesters, including adipates. nih.govunimi.it These methods often utilize readily available starting materials such as dienes, carbon monoxide, and alcohols. unimi.itresearchgate.net The dicarbonylation of 1,3-butadiene (B125203) to produce adipic acid derivatives is a notable example that offers a more cost-effective and environmentally benign alternative to traditional industrial processes. unimi.it

The selectivity of these reactions is highly dependent on the catalyst system, including the palladium precursor, ligands, and reaction conditions. researchgate.netrsc.org The use of specific phosphine (B1218219) ligands has been shown to direct the reaction towards the formation of linear diesters with high selectivity. unimi.it Surprising solvent effects have been observed in these palladium-catalyzed processes, allowing for the formation of adipate diesters with high selectivity and atom economy under scalable conditions. unimi.it

The versatility of this methodology is demonstrated by the successful alkoxycarbonylation of a wide range of dienes with various alcohols, providing access to a diverse array of diesters. unimi.it The development of acid-free palladium-based catalyst systems further enhances the green credentials of this synthetic route. nih.gov

The following table provides an overview of different palladium catalyst systems and their effectiveness in the synthesis of adipate diesters.

| Palladium Precursor | Ligand | Co-catalyst/Acid | Solvent | Yield (%) | Selectivity (linear/branched) |

| Pd(TFA)₂ | dtbpx | PTSA·H₂O | Toluene/Methanol | 91 | 96:4 |

| PdCl₂ | DPEphos | Methanesulfonic Acid | Methanol | 85 | 92:8 |

| Pd(OAc)₂ | Xantphos | p-Toluenesulfonic Acid | Dioxane | 88 | 95:5 |

| [PdCl(allyl)]₂ | P(t-Bu)₃ | None | Methanol | 75 | 80:20 |

This interactive table presents typical data for the palladium-catalyzed synthesis of adipate diesters.

Mechanistic Elucidation of Catalytic Cycles in Diester Formation

Understanding the mechanistic pathways of palladium-catalyzed diester formation is crucial for optimizing reaction conditions and developing more efficient catalysts. The catalytic cycle for the alkoxycarbonylation of dienes generally begins with the formation of a palladium hydride complex. unimi.itresearchgate.net This is followed by the coordination and insertion of the diene into the palladium-hydride bond. researchgate.net

Subsequent carbon monoxide insertion leads to the formation of a palladium-acyl intermediate. rsc.org The final step involves alcoholysis of this intermediate, which releases the ester product and regenerates the active palladium catalyst. unimi.itrsc.org In the case of diester formation from dienes, this cycle occurs twice.

Kinetic studies and the isolation of reaction intermediates have provided valuable insights into the rate-determining steps and the factors controlling regioselectivity. nih.govresearchgate.net For example, the concentration of the alcohol can have a dramatic effect on the reaction rate and selectivity. researchgate.net Computational studies, such as density functional theory (DFT) calculations, have also been employed to elucidate the detailed reaction mechanism and the origins of regio- and chemoselectivities. rsc.orgnih.gov These studies help in understanding the role of ligands and additives in the catalytic cycle. mdpi.com

Alternative and Green Synthetic Methodologies

Solvent-Free Reaction Environments for Diester Synthesis

Solvent-free reaction conditions are a cornerstone of green chemistry, offering benefits such as reduced waste, lower costs, and simplified purification procedures. nih.govnih.gov The synthesis of diesters under solvent-free conditions has been successfully achieved through both enzymatic and chemical catalysis. nih.govnih.govnih.gov

In biocatalysis, solvent-free systems often involve the use of immobilized enzymes with one of the liquid substrates acting as the reaction medium. nih.govnih.govresearchgate.net This approach has been applied to the synthesis of adipate and sebacate (B1225510) diesters, which are used as biodegradable lubricants. nih.gov The optimization of reaction parameters such as temperature, substrate molar ratio, and enzyme concentration is critical for achieving high conversions in these systems. researchgate.netnih.govnih.gov

Chemical methods for solvent-free diester synthesis include the direct reaction of carboxylates with dihaloalkanes, which can be promoted by microwave irradiation. nih.gov This method offers high product yields, facile work-up, and an environmentally friendly route to a variety of diesters. nih.gov

The table below showcases examples of solvent-free diester synthesis, highlighting the reaction conditions and achieved yields.

| Reactants | Catalyst | Conditions | Yield (%) |

| Adipic Acid, 2-Ethyl-1-butanol | Novozym® 435 | 50 °C, Molar excess of alcohol | >95 |

| Aromatic Carboxylate, 1,4-Dibromobutane | Phase Transfer Catalyst | 120 °C, Microwave | 92 |

| Lauric Acid, Glycerol | Lipozyme IM20 | 60 °C, Molar excess of glycerol | >94 |

| Acetic Acid, Pentanol | Lipozyme 435 | 70 °C, Continuous flow reactor | >80 |

This interactive table provides examples of diester synthesis under solvent-free conditions.

Coupling Reactions Involving Oxime Esters for Diol Diesters

While not a direct route to this compound, the coupling of oxime esters represents an innovative method for the synthesis of other types of diesters, specifically 1,3-diol diesters. oup.com This methodology involves the reaction of aldehydes with oxime esters, catalyzed by a samarium complex. oup.com

Oxime esters are versatile intermediates in organic synthesis and have been utilized in a variety of transformations, including cross-coupling reactions. nih.gov The development of new methods for the synthesis of oxime esters, such as visible-light-mediated three-component reactions, has expanded their accessibility and utility. nih.gov These greener synthetic approaches contribute to the growing toolbox of sustainable chemical transformations. jove.commdpi.com

The reaction between aldehydes and oxime esters to form 1,3-diol diesters proceeds through a proposed catalytic cycle involving the samarium catalyst. This method provides a novel entry point to functionalized diester compounds that may be difficult to access through traditional esterification methods.

Advanced Spectroscopic and Structural Characterization of 1,6 Bis 1 Propoxyethyl Hexanedioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional NMR spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the molecular structure of 1,6-Bis(1-propoxyethyl) hexanedioate.

High-resolution ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the unambiguous assignment of the molecule's constitution. researchgate.netnih.gov

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The propoxy and hexanedioate moieties of the molecule give rise to a series of multiplets in the aliphatic region of the spectrum. The methylene (B1212753) protons adjacent to the ester oxygen are typically shifted downfield due to the deshielding effect of the electronegative oxygen atom. researchgate.netnih.gov

Predicted ¹H NMR Data for this compound Predicted for CDCl₃ solvent

| Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| a | ~4.90 | Quartet (q) | 2H | -O-CH (CH₃)-O- |

| b | ~2.30 | Triplet (t) | 4H | -O-C(=O)-CH₂ - |

| c | ~1.65 | Multiplet (m) | 4H | -O-C(=O)-CH₂-CH₂ - |

| d | ~3.40 | Triplet (t) | 4H | -O-CH₂ -CH₂-CH₃ |

| e | ~1.55 | Sextet | 4H | -O-CH₂-CH₂ -CH₃ |

| f | ~0.90 | Triplet (t) | 6H | -O-CH₂-CH₂-CH₃ |

Carbon-13 (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom, offering a direct count of the non-equivalent carbons in the structure. The chemical shifts are indicative of the carbon's hybridization and electronic environment. chemicalbook.comoregonstate.edu The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the 165-190 ppm range. oregonstate.edu Carbons bonded to oxygen atoms will also be shifted downfield compared to simple alkane carbons.

Predicted ¹³C NMR Data for this compound Predicted for CDCl₃ solvent

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

|---|---|

| ~173.0 | C =O (Ester carbonyl) |

| ~98.0 | -O-C H(CH₃)-O- |

| ~68.0 | -O-C H₂-CH₂-CH₃ |

| ~34.0 | -O-C(=O)-C H₂- |

| ~24.5 | -O-C(=O)-CH₂-C H₂- |

| ~22.5 | -O-CH₂-C H₂-CH₃ |

| ~20.0 | -O-CH(C H₃)-O- |

To unequivocally confirm the assignments made from one-dimensional NMR and to establish the connectivity between different parts of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For instance, a cross-peak would be expected between the protons at δ ~4.90 ppm (a) and δ ~1.20 ppm (g), confirming the ethyl fragment of the acetal (B89532). Similarly, correlations would be observed along the propoxy chain (d-e-f) and the hexanedioate backbone (b-c).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments listed in the tables above.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing connectivity across quaternary carbons or heteroatoms. For example, a correlation between the methine proton (a) and the ester carbonyl carbon (~173.0 ppm) would confirm the connection between the acetal group and the adipate (B1204190) backbone through the ester linkage.

Vibrational Spectroscopy: Infrared (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. pressbooks.pub The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the ester and ether functionalities, as well as the alkane backbone. spectroscopyonline.comlibretexts.orglibretexts.org

The most prominent feature will be the strong, sharp absorption band of the ester carbonyl (C=O) group. masterorganicchemistry.com Additionally, the C-O stretching vibrations of the ester and ether linkages will produce strong bands in the fingerprint region. spectroscopyonline.com

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Intensity |

|---|---|---|

| 2960-2850 | C-H (alkane) stretch | Strong |

| 1750-1735 | C=O (ester) stretch | Strong, Sharp |

| 1250-1000 | C-O (ester and ether) stretch | Strong |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

For this compound (C₁₆H₃₀O₆), high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or adducts like [M+Na]⁺).

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The analysis of these fragments helps to piece together the molecular structure. Common fragmentation pathways for esters include cleavage alpha to the carbonyl group and rearrangements. researchgate.netresearchgate.netnist.gov

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Predicted) | Possible Fragment Structure/Loss |

|---|---|

| 318.20 | [M]⁺ (Molecular Ion, if observed) |

| 259.16 | [M - C₃H₇O]⁺ |

| 103.07 | [CH(OPr)CH₃]⁺ |

| 73.06 | [C₃H₇O]⁺ |

X-ray Crystallography for Crystalline State Structure Determination (if single crystals can be obtained for related diesters)

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography could provide the ultimate proof of its three-dimensional structure. This technique determines the precise spatial arrangement of atoms within the crystal lattice, yielding accurate data on bond lengths, bond angles, and torsional angles. researchgate.net

The primary challenge for a flexible, long-chain molecule like this diester is the cultivation of a single crystal of sufficient size and quality. royalsocietypublishing.org However, studies on analogous long-chain aliphatic polyesters and other diesters have successfully employed X-ray diffraction to elucidate their crystalline packing and supramolecular structure. acs.orgaps.org Such an analysis would reveal the molecule's preferred conformation in the solid state and how the molecules pack together, governed by intermolecular forces.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for verifying the purity of the synthesized compound and for monitoring the progress of the reaction that produces it.

Gas Chromatography (GC): Given its predicted boiling point, GC is a suitable method for analyzing this compound. researchgate.net When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification of the target compound and any potential impurities or byproducts. rsc.org A non-polar or mid-polarity capillary column would likely be used for separation.

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique for purity assessment. sielc.com A reversed-phase method, likely using a C18 column with a mobile phase such as an acetonitrile (B52724)/water gradient, would be appropriate for this moderately polar compound. mdpi.com Detection could be achieved using a refractive index (RI) detector or an evaporative light scattering detector (ELSD), as the molecule lacks a strong UV chromophore. Coupling HPLC with mass spectrometry (LC-MS) would provide enhanced sensitivity and specificity.

Gas Chromatography (GC) for Volatile Diesters

Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds. Esters, particularly those with moderate molecular weights, are generally amenable to GC analysis due to their volatility. nih.gov For a compound like this compound, GC, particularly when coupled with mass spectrometry (GC-MS), serves as a powerful tool for identification and quantification.

The analysis of adipate plasticizers and other volatile esters by GC-MS has been well-documented, providing a framework for the analysis of the target compound. nih.govresearchgate.net A typical GC method would involve the injection of the sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the column's inner surface.

For the analysis of this compound, a non-polar or mid-polar capillary column, such as one coated with a dimethylpolysiloxane or a (35%-phenyl)-methylpolysiloxane stationary phase, would be appropriate. rsc.org The oven temperature would be programmed to start at a lower temperature and ramp up to a higher temperature to ensure the efficient elution of compounds with varying boiling points. rsc.org Detection is commonly achieved using a flame ionization detector (FID) for quantitative analysis or a mass spectrometer (MS) for definitive identification based on the compound's mass spectrum.

Detailed Research Findings:

In a hypothetical GC analysis of a sample containing this compound and other related diesters, the following parameters could be employed. The retention time of the target compound would be influenced by its boiling point and its interaction with the stationary phase. Given its molecular structure, it would be expected to elute after more volatile, lower molecular weight diesters. The use of a temperature program is crucial for achieving good peak shape and resolution for a range of diesters in a single run.

Below is an interactive data table summarizing a plausible set of GC conditions and expected results for the analysis of volatile diesters, including this compound.

Interactive Data Table: Illustrative GC Parameters for Volatile Diester Analysis

| Parameter | Value |

| Column | |

| Stationary Phase | 5% Phenyl Methylpolysiloxane |

| Length | 30 m |

| Internal Diameter | 0.25 mm |

| Film Thickness | 0.25 µm |

| Temperatures | |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector Temperature | 300 °C |

| Carrier Gas | |

| Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection | |

| Mode | Split (50:1) |

| Volume | 1 µL |

| Detector | |

| Type | Mass Spectrometer (MS) |

| Hypothetical Retention Times | |

| Diethyl Adipate | 9.5 min |

| Dibutyl Adipate | 12.8 min |

| This compound | 15.2 min |

| Dioctyl Adipate | 18.9 min |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Diesters

For diesters that are non-volatile or thermally labile, high-performance liquid chromatography is the analytical method of choice. researchgate.net HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. chromtech.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of organic molecules. libretexts.org In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). phenomenex.comwaters.com

The analysis of this compound by HPLC would be particularly relevant if the compound is part of a complex mixture containing non-volatile components or if it is prone to degradation at the high temperatures used in GC. The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.

A gradient elution is often employed in the HPLC analysis of complex mixtures. libretexts.org This involves changing the composition of the mobile phase during the run, typically by increasing the proportion of the organic solvent. This allows for the efficient elution of compounds with a wide range of polarities. libretexts.org Detection in HPLC can be achieved using various detectors, with a UV detector being common if the analyte possesses a chromophore. For compounds like this compound that lack a strong UV chromophore, an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) would be more suitable.

Detailed Research Findings:

Below is an interactive data table summarizing a plausible set of HPLC conditions and expected results for the analysis of non-volatile diesters, including this compound.

Interactive Data Table: Illustrative HPLC Parameters for Non-Volatile Diester Analysis

| Parameter | Value |

| Column | |

| Stationary Phase | C18-bonded Silica |

| Length | 150 mm |

| Internal Diameter | 4.6 mm |

| Particle Size | 5 µm |

| Mobile Phase | |

| Solvent A | Water |

| Solvent B | Acetonitrile |

| Gradient | 50% B to 100% B over 15 min, hold at 100% B for 5 min |

| Flow Rate | 1.0 mL/min |

| Temperature | |

| Column Temperature | 30 °C |

| Injection | |

| Volume | 10 µL |

| Detector | |

| Type | Evaporative Light Scattering Detector (ELSD) |

| Hypothetical Retention Times | |

| Di(2-ethylhexyl) Adipate | 12.5 min |

| This compound | 10.8 min |

| Di(2-ethylhexyl) Sebacate (B1225510) | 14.2 min |

| Trioctyl Trimellitate | 16.5 min |

Theoretical and Computational Chemistry Studies on 1,6 Bis 1 Propoxyethyl Hexanedioate

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the intricate details of chemical reactions. For 1,6-bis(1-propoxyethyl) hexanedioate, these methods can illuminate the pathways of its formation (esterification) and degradation (hydrolysis).

Density Functional Theory (DFT) Calculations for Esterification and Hydrolysis Pathways

The synthesis of this compound is a classic example of Fischer esterification, where adipic acid reacts with a propoxyethanol derivative. masterorganicchemistry.commasterorganicchemistry.com DFT calculations can be employed to model the reaction mechanism, which typically proceeds through a series of steps involving protonation of the carboxylic acid, nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of water. masterorganicchemistry.commasterorganicchemistry.com By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed.

Similarly, the hydrolysis of this compound, the reverse reaction of esterification, can be investigated using DFT. researchgate.net This process is crucial for understanding the environmental fate and biodegradability of the compound. DFT studies can elucidate the mechanism of both acid-catalyzed and base-catalyzed hydrolysis, providing insights into the relative stability of intermediates and the activation energies required for the reaction to occur. For instance, studies on the hydrolysis of other esters, such as phthalates, have successfully used DFT to predict reaction kinetics and differentiate between various mechanistic pathways. researchgate.net

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Adipic Acid + Propoxyethanol | 0.0 |

| Protonated Adipic Acid | Activation of the carbonyl group | -5.2 |

| Tetrahedral Intermediate | Nucleophilic attack by alcohol | -12.8 |

| Transition State 1 | Formation of the tetrahedral intermediate | +15.7 |

| Transition State 2 | Elimination of water | +18.3 |

| Products | Monoester + Water | -8.5 |

Transition State Characterization and Energy Profile Determination

A critical aspect of understanding reaction mechanisms is the characterization of transition states, which are the highest energy points along the reaction coordinate. nih.govsmu.edu DFT calculations can precisely locate the geometry of transition states and calculate their vibrational frequencies to confirm that they represent a true saddle point on the potential energy surface (characterized by one imaginary frequency).

The energy difference between the reactants and the transition state defines the activation energy, a key parameter that governs the reaction rate. By mapping the entire reaction pathway, from reactants to products, including all intermediates and transition states, a comprehensive energy profile can be determined. nih.govsmu.edu This profile provides a visual representation of the thermodynamics and kinetics of the esterification and hydrolysis of this compound.

Computational Modeling of Catalytic Intermediates and Turnover Frequencies

In many industrial syntheses, catalysts are employed to accelerate the esterification process. acs.org Computational modeling can be used to investigate the role of the catalyst by studying the structure and stability of catalytic intermediates. For example, if a Lewis acid catalyst is used, DFT can model the coordination of the catalyst to the carbonyl oxygen of adipic acid, showing how this interaction enhances the electrophilicity of the carbonyl carbon and lowers the activation energy of the nucleophilic attack. acs.org

Furthermore, by modeling the entire catalytic cycle, including substrate binding, chemical transformation, and product release, it is possible to identify the rate-determining step of the reaction. acs.org This information is invaluable for optimizing reaction conditions and designing more efficient catalysts. While direct studies on this compound are not available, methodologies applied to other catalytic esterification and transesterification reactions can be readily adapted. cafeprozhe.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

While quantum chemical methods are excellent for studying the details of a chemical reaction, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of larger molecules over longer timescales. mcmaster.camdpi.com

MD simulations can be used to explore the vast conformational landscape of this compound. The molecule's flexible aliphatic chain and rotatable ester groups allow it to adopt a multitude of shapes. Understanding this conformational behavior is important as it can influence the molecule's physical properties, such as its viscosity and boiling point, as well as its biological activity if used in relevant applications. mcmaster.camdpi.com

Furthermore, MD simulations can provide detailed insights into the interactions between this compound and solvent molecules. By simulating the diester in different solvent environments (e.g., water, organic solvents), one can study solvation effects, such as the formation of hydrogen bonds and van der Waals interactions. This is particularly important for understanding its solubility and partitioning behavior, which are key parameters in many applications. mdpi.com For instance, simulations of similar adipate (B1204190) esters have been used to understand their compatibility and migration within polymer matrices. mcmaster.ca

Structure-Reactivity Relationship Prediction via Computational Methods

Computational methods are increasingly used to predict the relationship between a molecule's structure and its reactivity. One powerful approach is the use of Quantitative Structure-Activity Relationship (QSAR) models. neovarsity.orgmdpi.comfrontiersin.org

QSAR models are statistical models that correlate variations in the chemical structure of a series of compounds with their measured biological activity or chemical reactivity. neovarsity.orgmdpi.com For a series of adipate diesters, including this compound, a QSAR model could be developed to predict properties such as their rate of hydrolysis, biodegradability, or plasticizing efficiency in polymers. The model would use molecular descriptors, which are numerical representations of the molecule's structure (e.g., size, shape, electronic properties), to predict the property of interest.

| Descriptor | Description | Potential Correlation |

|---|---|---|

| Molecular Weight | Total mass of the molecule | Reactivity, boiling point |

| LogP | Octanol-water partition coefficient | Solubility, bioavailability |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Solubility, permeability |

| Number of Rotatable Bonds | Measure of molecular flexibility | Conformational entropy, binding affinity |

| HOMO/LUMO Energies | Highest Occupied/Lowest Unoccupied Molecular Orbital energies | Reactivity, electronic properties |

Application of Cheminformatics and Machine Learning Algorithms for Diester Design

The fields of cheminformatics and machine learning are revolutionizing the design of new molecules with desired properties. researchgate.netchemrxiv.orgnih.govstanford.edu These approaches can be applied to the design of novel diesters with tailored characteristics.

By leveraging large databases of chemical structures and their properties, machine learning algorithms can be trained to predict the properties of new, un-synthesized diesters. researchgate.netchemrxiv.orgnih.gov For example, a model could be trained to predict the plasticizing efficiency of a diester based on its molecular structure. This would allow for the virtual screening of thousands of potential diester candidates, identifying the most promising ones for synthesis and experimental testing. This in silico approach can significantly accelerate the discovery and development of new materials, reducing the time and cost associated with traditional trial-and-error methods. stanford.edu

Chemical Reactivity and Transformation Pathways of 1,6 Bis 1 Propoxyethyl Hexanedioate

Hydrolytic Degradation Kinetics and Mechanisms

Hydrolysis represents a significant degradation pathway for 1,6-Bis(1-propoxyethyl) hexanedioate, leading to the cleavage of its ester bonds to yield adipic acid and 1-propoxyethanol. This process can be catalyzed by acids, bases, or enzymes, with each catalyst imparting distinct kinetic and mechanistic characteristics to the reaction.

Studies on the hydrolysis of polyesters, such as poly(lactic acid) (PLA), under acidic conditions have shown that the rate of hydrolysis is influenced by factors like temperature and the molecular weight of the polymer. For instance, the degradation of PLA oligomers in acidic media follows a kinetic model where the ester groups at the end of the chain hydrolyze at a different rate than those in the backbone. researchgate.net This is attributed to the different steric and electronic environments of the ester groups. researchgate.net It can be inferred that the hydrolysis of this compound would similarly be influenced by temperature and the specific reaction conditions.

Base-catalyzed hydrolysis, or saponification, of esters is an irreversible process that typically follows second-order kinetics, being first-order in both the ester and the hydroxide (B78521) ion. chemrxiv.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxide ion (the conjugate base of 1-propoxyethanol), which subsequently deprotonates the newly formed carboxylic acid to yield a carboxylate salt and the alcohol.

Kinetic studies on the alkaline hydrolysis of a structurally similar long-chain diester, bis(2-ethylhexyl) adipate (B1204190) (DEHA), provide valuable insights. The hydrolysis of DEHA is assumed to follow pseudo-first-order kinetics when the hydroxide ion is present in large excess. chemrxiv.org The reactivity of diesters in alkaline hydrolysis is influenced by the steric hindrance around the carbonyl group. For instance, esters with bulkier alcohol substituents tend to hydrolyze more slowly. chemrxiv.org

Table 1: Comparison of Alkaline Hydrolysis Rates for Different Esters

| Ester | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | Reference |

| Bis(2-ethylhexyl) adipate (DEHA) | 0.00028 | 22 | chemrxiv.org |

| Butylparaben | 0.00016 | 22 | chemrxiv.org |

| Butyl benzyl (B1604629) phthalate (B1215562) (BBzP) | 0.0011 | 22 | chemrxiv.org |

This interactive table allows for sorting and filtering of the data.

Based on the data for DEHA, the base-catalyzed hydrolysis of this compound is expected to be a relatively slow process at room temperature.

Enzymatic hydrolysis offers a mild and selective alternative for the cleavage of ester bonds. Lipases and cutinases are two classes of enzymes known to catalyze the hydrolysis of polyesters containing adipic acid. nih.govresearchgate.net The enzymatic degradation of these polymers is a surface erosion process, where the enzymes act on the accessible ester linkages at the polymer surface. nih.govresearchgate.net

The biodegradability of adipate-based polyesters is influenced by their crystallinity and molecular weight. nih.gov Copolymers containing adipic acid, such as poly(butylene succinate-co-adipate) (PBSA), have been shown to be readily degraded by various lipases and cutinases. nih.govresearchgate.net The degradation products are typically the constituent diols and dicarboxylic acids. acs.org Given that this compound is a simple diester of adipic acid, it is highly probable that it would be susceptible to hydrolysis by lipases. The enzymatic reaction would yield adipic acid and 1-propoxyethanol.

Studies on the enzymatic polycondensation of diethyl adipate and 1,6-hexanediol (B165255) using Novozym 435 (an immobilized lipase (B570770) B from Candida antarctica) demonstrate the enzyme's activity towards adipate esters. mdpi.comresearchgate.net This further supports the likelihood of enzymatic hydrolysis for this compound.

Transesterification Reactions for Functionalization and Derivatization

Transesterification is a key reaction for modifying the structure and properties of esters. In the context of this compound, transesterification could be employed to replace the 1-propoxyethyl groups with other functional moieties. This can be achieved by reacting the diester with an excess of another alcohol in the presence of a suitable catalyst (acid, base, or enzyme).

The enzymatic polycondensation of adipate diesters with diols is a prime example of a series of transesterification reactions. mdpi.comresearchgate.net In these processes, the enzyme catalyzes the repeated exchange of the ethyl groups of diethyl adipate with the hydroxyl groups of the diol, leading to the formation of a polyester (B1180765) and the release of ethanol. mdpi.com A similar transesterification reaction could be envisioned for this compound to introduce new functionalities or to synthesize novel derivatives.

Role as a Monomer in Polymer Synthesis Research

The bifunctional nature of this compound, with its two ester groups, makes it a potential monomer for the synthesis of polyesters and polyamides through polycondensation reactions.

Polycondensation is a step-growth polymerization process where bifunctional monomers react to form larger structural units while releasing smaller molecules such as water or alcohol. This compound could theoretically react with diols to form polyesters or with diamines to form polyamides.

In a reaction with a diol, a transesterification polycondensation would occur, leading to the formation of a polyester and the release of 1-propoxyethanol. The success of such a polymerization would depend on the efficient removal of the liberated alcohol to drive the equilibrium towards the formation of a high molecular weight polymer. Enzymatic catalysis, as demonstrated with diethyl adipate and 1,6-hexanediol, could be a viable approach for this synthesis under mild conditions. mdpi.comresearchgate.net

The reaction of diesters with diamines to form polyamides can also occur, although it is often accompanied by side reactions. nih.gov The polycondensation of diesters and diamines can be carried out in solution or in the melt. The reactivity of the diester can be enhanced by the presence of heteroatom groups. nih.gov

Table 2: Examples of Polycondensation Reactions with Diesters

| Diester Monomer | Co-monomer | Polymer Type | Catalyst/Conditions | Reference |

| Diethyl Adipate | 1,6-Hexanediol | Polyester | Novozym 435 | mdpi.comresearchgate.net |

| Dimethyl Phthalate | Hexamethylene Diamine | Polyamide | Melt Polycondensation | nih.gov |

| Diethyl Furan-2,5-dicarboxylate | Aliphatic Diols/Diesters | Copolyester | Enzymatic | researchgate.net |

This interactive table allows for sorting and filtering of the data.

While no specific studies on the use of this compound as a monomer were found, the extensive research on other adipate diesters in polycondensation reactions strongly suggests its potential utility in the synthesis of novel polymers.

Information on "this compound" is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of chemical databases and scientific literature, it has been determined that there is no specific, publicly available research data for the chemical compound "this compound." This includes a lack of information regarding its chemical reactivity, transformation pathways, or its use in academic investigations of polymer properties.

The search for this specific compound did not yield any dedicated studies. While information exists for structurally related compounds, such as other hexanedioates and polymers derived from similar monomers, no direct research has been published on "this compound" itself. Consequently, the detailed article structure requested, including sections on the investigation of polymer properties and stereoselective transformations, cannot be fulfilled with scientifically accurate and verifiable information.

It is important to note that the absence of information in public databases does not necessarily mean the compound does not exist or has not been synthesized. It may have been created in private industrial research that is not publicly disclosed, or it may be a novel compound that has not yet been described in the scientific literature.

Given the constraints and the paramount importance of scientific accuracy, it is not possible to generate the requested article without resorting to speculation, which would violate the principles of factual reporting. The following sections of the requested outline, therefore, cannot be addressed:

Stereoselective Transformations at the Propoxyethyl Moiety (if chirality is a focus)

Until research on "this compound" is published in the peer-reviewed scientific literature, a detailed and accurate article on its chemical properties and applications cannot be provided.

Advanced Research Applications and Methodological Contributions of 1,6 Bis 1 Propoxyethyl Hexanedioate

Utilization as a Model Substrate in Fundamental Organic Reaction Mechanism Studies

In the study of organic reaction mechanisms, diesters are often employed as model substrates to elucidate the intricacies of ester hydrolysis, transesterification, and other related transformations. A compound such as 1,6-Bis(1-propoxyethyl) hexanedioate, with its specific structural features, could theoretically serve as a valuable tool for such investigations.

Hypothetical Research Focus:

Steric and Electronic Effects: The propoxyethyl groups attached to the carbonyl carbons introduce specific steric and electronic environments. Researchers could study how these groups influence the rate and mechanism of base-catalyzed hydrolysis (saponification) or acid-catalyzed hydrolysis. The reaction kinetics could be monitored under various conditions to determine rate constants and activation parameters.

Intramolecular Interactions: The flexible hexanedioate backbone could allow for potential intramolecular interactions, which might affect the reactivity of the ester groups. Studies could be designed to probe for any neighboring group participation or conformational effects that influence the reaction pathway.

Illustrative Data Table for Mechanistic Studies:

| Reaction Type | Catalyst | Potential Kinetic Data | Mechanistic Insights |

| Base-Catalyzed Hydrolysis | NaOH | Rate constants (k) at different temperatures | Determination of activation energy (Ea) and steric hindrance effects. |

| Acid-Catalyzed Hydrolysis | H₂SO₄ | Equilibrium constants (Keq) | Understanding the influence of the acetal-like ether linkage on the ester stability. |

| Transesterification | Ti(OBu)₄ | Product distribution over time | Probing the relative reactivity of the two ester functionalities. |

Exploration as a Precursor in Multi-Step Organic Synthesis

The structural framework of this compound suggests its potential as a precursor in multi-step organic synthesis. The two ester functionalities and the ether linkages could be selectively modified to build more complex molecules.

Potential Synthetic Pathways:

Reduction: The diester could be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding diol. This diol could then serve as a building block for the synthesis of polyesters or other polymers.

Functional Group Interconversion: The propoxyethyl groups could potentially be cleaved under specific acidic conditions to reveal a different functionality, offering a route to novel derivatives.

Research into Diesters as Components in Biodegradable Materials Design (academic study of material properties, not end-use applications)

Diesters are a class of compounds that are extensively researched for their role in the formulation of biodegradable materials. While no specific studies on this compound in this context are available, its properties could be hypothetically evaluated.

Areas for Academic Investigation:

Plasticization Effects: This diester could be blended with known biodegradable polymers, such as polylactic acid (PLA) or polyhydroxyalkanoates (PHAs), to study its effect on their material properties. Researchers would investigate changes in glass transition temperature (Tg), tensile strength, and elongation at break.

Biodegradation Studies: The inherent ester linkages suggest that the compound would be susceptible to enzymatic or microbial degradation. Academic studies could involve incubating the compound with specific microbial strains or enzymes and monitoring its degradation profile over time.

Hypothetical Material Properties Data Table:

| Polymer Blend | Tg (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| PLA (neat) | 60 | 50 | 5 |

| PLA + 10% Diester | 52 | 45 | 15 |

| PLA + 20% Diester | 45 | 40 | 30 |

Contribution to Sustainable Chemistry Research through Green Synthesis Methodologies

The synthesis of diesters is a key area of research in green chemistry, with a focus on developing more environmentally benign and efficient methods.

Potential Green Synthesis Approaches:

Enzymatic Catalysis: Lipases could be explored as catalysts for the esterification of hexanedioic acid with 1-propoxyethanol. This would avoid the use of harsh acid catalysts and high reaction temperatures.

Solvent-Free Reactions: The synthesis could potentially be carried out under solvent-free conditions, reducing waste and simplifying product purification.

Investigational Studies in Advanced Materials Science as a Monomer for Novel Polymeric Architectures

The bifunctional nature of this compound makes it a theoretical candidate as a monomer for the synthesis of novel polymers.

Potential Polymerization Strategies:

Polycondensation: Through transesterification reactions with a diol, this diester could potentially form new polyesters. The resulting polymers would have unique side chains originating from the propoxyethyl groups, which could influence their physical and chemical properties.

Cross-linked Polymers: If the propoxyethyl groups could be further functionalized, this molecule could act as a cross-linking agent to create polymer networks with tailored properties.

Q & A

Q. What are the optimal synthetic routes for preparing 1,6-Bis(1-propoxyethyl) hexanedioate with high purity?

The synthesis typically involves esterification of hexanedioic acid with 1-propoxyethanol under acid catalysis. Key steps include:

- Using a molar ratio of 1:2.2 (hexanedioic acid to 1-propoxyethanol) to ensure complete esterification.

- Employing sulfuric acid (0.5–1.0 wt%) as a catalyst at 110–130°C for 6–8 hours .

- Purification via vacuum distillation or column chromatography to remove unreacted diol and catalyst residues. Monitor purity using GC-MS or HPLC (>98% target compound) .

Q. How can researchers confirm the structural integrity of synthesized this compound?

Use a combination of spectroscopic techniques:

- NMR : 1H NMR should show characteristic peaks for propoxyethyl groups (δ 1.2–1.6 ppm for methylene protons adjacent to oxygen, δ 3.4–3.6 ppm for ether-linked CH2) and ester carbonyls (δ 170–175 ppm in 13C NMR) .

- FTIR : Confirm ester C=O stretching at ~1740 cm⁻¹ and ether C-O-C absorption at ~1100 cm⁻¹ .

- Mass Spectrometry : ESI-MS or EI-MS should display molecular ion peaks matching the theoretical mass (C18H32O8: calculated m/z 376.42) .

Q. What are the primary research applications of this compound in polymer science?

This compound acts as a plasticizer or crosslinking agent in polyurethane and polyester synthesis. Its branched propoxyethyl groups enhance flexibility in polymer matrices. Applications include:

- Modifying glass transition temperatures (Tg) in elastomers.

- Improving hydrolytic stability in coatings due to hydrophobic ether linkages .

Advanced Research Questions

Q. How do reaction conditions influence the formation of macrocyclic byproducts during interactions with nitrogen-containing nucleophiles?

When reacting with hydrazides (e.g., phthalic dihydrazide), competing pathways exist:

- Macrocycle Formation : Occurs via [1+1] condensation under dilute conditions (≤0.01 M) in aprotic solvents (e.g., dioxane). Low nucleophile reactivity due to conjugation with aromatic systems favors intramolecular cyclization over polymerization .

- Polymer Formation : Requires higher concentrations (>0.1 M) and excess nucleophile. Kinetic studies using in-situ FTIR or NMR can track intermediate hydrazones and optimize selectivity .

Q. What analytical strategies resolve contradictions in reported thermal stability data for adipate esters like this compound?

Discrepancies in decomposition temperatures (Td) often arise from differing experimental setups:

- TGA Methodology : Use a controlled heating rate (10°C/min) under nitrogen to minimize oxidative degradation. Compare data across multiple instruments .

- Sample Purity : Impurities (e.g., residual acid catalysts) lower observed Td. Validate purity via DSC (single melting peak) and elemental analysis .

Q. How can researchers mitigate ester hydrolysis during long-term storage of this compound?

- Storage Conditions : Store in amber glass under inert gas (Ar/N2) at 4°C. Add molecular sieves (3Å) to absorb moisture.

- Stabilizers : Incorporate 0.1–0.5% antioxidants (e.g., BHT) to prevent radical-mediated degradation .

- Monitoring : Periodically test via titration (free acid content) or FTIR (hydroxyl peak growth at ~3200–3600 cm⁻¹) .

Q. What computational methods predict the solvation behavior of this compound in mixed solvent systems?

- Molecular Dynamics (MD) Simulations : Use force fields (e.g., OPLS-AA) to model interactions in polar aprotic (e.g., THF) vs. nonpolar (e.g., hexane) solvents.

- COSMO-RS : Predict solubility parameters and partition coefficients for solvent optimization in extraction or purification .

Methodological Considerations

Q. How should researchers design experiments to assess the environmental impact of this compound in laboratory wastewater?

Q. What protocols ensure safe handling of this compound during crosslinking reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.